molecular formula C23H20FN5O2S B2575107 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941935-13-3

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide

カタログ番号: B2575107
CAS番号: 941935-13-3
分子量: 449.5
InChIキー: AZLHCORVTNGFJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(4-Fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a sophisticated chemical hybrid designed for advanced pharmaceutical and biochemical research. This compound features a complex multi-cyclic core structure, incorporating a pyrazolo-thiazolo-pyrimidine tricyclic system, which is known to be of high interest in medicinal chemistry for its potential to interact with various enzymatic targets . The presence of the 4-fluorophenyl moiety is a common feature in many bioactive molecules, often used to fine-tune properties like metabolic stability and binding affinity . The molecule is further functionalized with an N-phenethylacetamide side chain, a group present in compounds that exhibit a range of biological activities and can influence a molecule's pharmacokinetic profile . The specific combination of these features suggests potential research applications in areas such as enzyme inhibition, particularly for kinases or other ATP-binding proteins, and in cancer research where related heterocyclic compounds have shown promise as investigational agents . Researchers can utilize this compound as a key intermediate or a lead structure in the synthesis and development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHCORVTNGFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process typically beginning with the preparation of the tetrahydropyrazolo scaffold. The initial steps include the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the desired heterocyclic structure. The synthesis can be summarized as follows:

  • Starting Materials : 4-fluorobenzaldehyde, malononitrile, and cyclohexanedione.
  • Reagents : DMAP (4-(Dimethylamino)pyridine) as a catalyst.
  • Reaction Conditions : Reflux in ethanol for several hours followed by cooling and purification.

Antimicrobial Properties

Research has indicated that compounds containing the tetrahydropyrazolo and thiazolo-pyrimidine scaffolds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of tetrahydropyrazolo[1,5-a]pyrimidine have shown promising results in high-throughput screening campaigns against Mtb, with some compounds achieving reductions in bacterial load in infected mice models .

Anticancer Activity

Studies have demonstrated that related thiazolo[4,5-d]pyrimidine derivatives possess potent anticancer properties. For example, compounds with similar structures have been evaluated for cytotoxicity against several cancer cell lines. Notably, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and substitution patterns on the pyrimidine scaffold significantly impact biological activity. For instance:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines.
  • Positioning of substituents : The activity is highly dependent on the stereochemistry at specific positions on the pyrimidine ring, which influences binding affinity to biological targets.

Case Studies

  • Antituberculosis Activity : A derivative of the compound was tested in vivo in a mouse model of tuberculosis and showed a significant reduction in bacterial counts after treatment. The study highlighted its potential as a candidate for combination therapy against both drug-sensitive and drug-resistant strains of Mtb .
  • Anticancer Evaluation : In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines. Compounds were found to inhibit cell proliferation effectively, with some achieving over 80% inhibition at concentrations below 10 µM .

類似化合物との比較

Key Observations :

  • Pyrazolo-thiazolo-pyrimidine vs.
  • Chromen vs. Thiazolo Fusion : Example 53 () replaces the thiazolo ring with a chromen system, altering electronic properties and bioavailability due to increased aromaticity .
2.2. Substituent Effects

4-Fluorophenyl Group :

  • Present in the target compound and Example 53 (), this group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) compared to non-fluorinated analogs .

Side Chain Modifications :

  • Phenethylacetamide (Target) : The flexible phenethyl group may improve membrane permeability versus rigid substituents (e.g., triazole-thiol in ).

Critical Analysis :

  • The target compound’s synthesis relies on acid-catalyzed cyclization, which is cost-effective but may limit scalability due to prolonged reaction times (4 days) .
  • Example 53 employs Suzuki coupling, offering modularity for diverse substituents but requiring expensive catalysts .

Implications for Drug Development

  • Target Compound Advantages : Balanced hydrophobicity (4-fluorophenyl) and solubility (acetamide) make it a promising candidate for oral bioavailability.
  • Limitations vs. Analogs : Lack of electron-donating groups (e.g., methoxy in ) may reduce interaction with polar enzyme residues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。